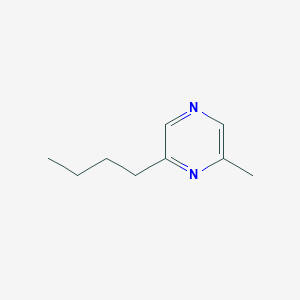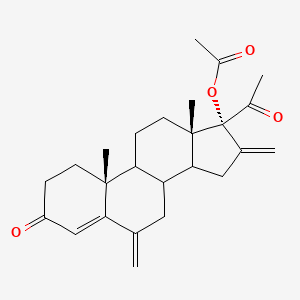
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate is a synthetic steroidal compound It is structurally related to pregnane derivatives and is characterized by the presence of multiple functional groups, including ketones and acetates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Formation of the 6,16-dimethylidene group: This can be achieved through a series of alkylation reactions.
Introduction of the 3,20-dioxo groups: These functional groups are typically introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.
Acetylation at the 17-position: This step involves the reaction of the intermediate compound with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate in anhydrous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression and cellular behavior.
相似化合物的比较
Similar Compounds
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate: is similar to other steroidal compounds like:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H32O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3/t19?,20?,22?,23-,24+,25+/m1/s1 |
InChI 键 |
WJFDQNDYQVFWKP-PQQMIVRBSA-N |
手性 SMILES |
CC(=O)[C@]1(C(=C)CC2[C@@]1(CCC3C2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C |
规范 SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


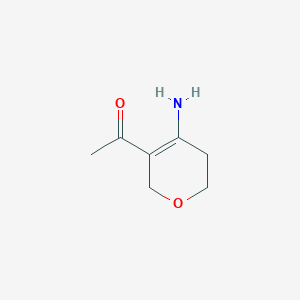
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
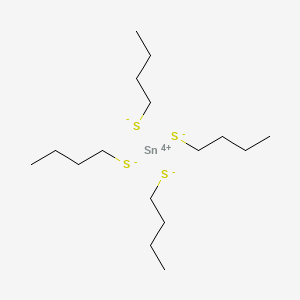
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

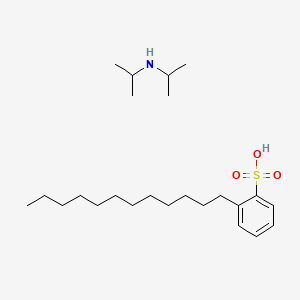
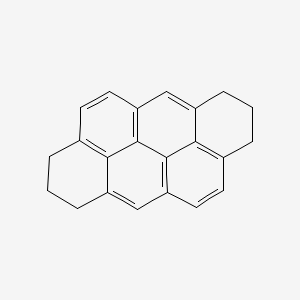
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
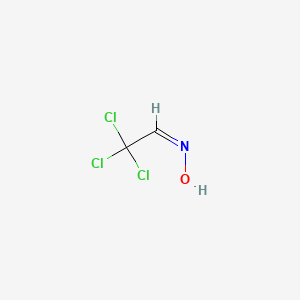
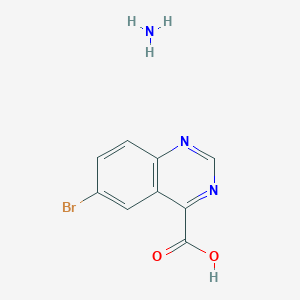
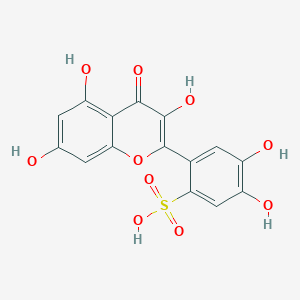
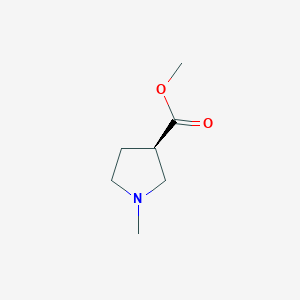
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
